molecular formula C16H16N2O5 B5525948 {2-[2-(2,5-dimethyl-3-furoyl)carbonohydrazonoyl]phenoxy}acetic acid

{2-[2-(2,5-dimethyl-3-furoyl)carbonohydrazonoyl]phenoxy}acetic acid

Cat. No. B5525948
M. Wt: 316.31 g/mol
InChI Key: OJSAOYSQYHPYEP-CAOOACKPSA-N
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Description

{2-[2-(2,5-dimethyl-3-furoyl)carbonohydrazonoyl]phenoxy}acetic acid, commonly known as DFCA, is a synthetic compound that has gained attention due to its potential applications in scientific research. DFCA is a derivative of furoyl hydrazone and phenoxyacetic acid, and its unique chemical structure makes it an interesting molecule to study.

Scientific Research Applications

Photoinduced Reductive Transformation

  • Photoinduced Reductive Transformation : A study by Hasegawa et al. (2004) explores the use of a similar compound in the photoinduced reductive transformation of α,β-epoxy ketones to β-hydroxy ketones, showcasing the potential of such compounds in organic synthesis processes (Hasegawa et al., 2004).

Crystal Structure Analysis

  • Crystal Structure Analysis : Smith et al. (1995) conducted a study on the crystal structure of a substituted phenoxyacetic acid, providing insights into the molecular configuration and potential applications in materials science (Smith et al., 1995).

Hemoglobin Oxygen Affinity

  • Hemoglobin Oxygen Affinity : Research by Randad et al. (1991) on a series of 2-(aryloxy)-2-methylpropionic acids, closely related in structure, demonstrated their ability to decrease the oxygen affinity of human hemoglobin, indicating potential therapeutic applications (Randad et al., 1991).

Utilization in Bio-Oil Processing

  • Utilization in Bio-Oil Processing : A study by Liang et al. (2013) explored the use ofacetic acid-rich bio-oil, which is similar in structure, for the growth and lipid production of microalgae, highlighting the potential of such compounds in biofuel production (Liang et al., 2013).

Renewable Building Blocks for Materials

  • Renewable Building Blocks for Materials : Research by Trejo-Machin et al. (2017) investigated the use of phloretic acid, a phenolic compound, as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation, indicating the potential of phenolic acids in material science applications (Trejo-Machin et al., 2017).

Adsorption Studies

  • Adsorption Studies : A study by Aksu and Kabasakal (2004) on the adsorption of 2,4-dichlorophenoxy-acetic acid, a compound structurally similar to phenoxyacetic acids, indicates the potential of such compounds in environmental applications like water purification (Aksu & Kabasakal, 2004).

Fluorescence Chemosensors

  • Fluorescence Chemosensors : Gui et al. (2015) developed a fluorescence turn-on chemosensor based on a similar phenoxyacetic acid compound, demonstrating its application in selective and sensitive detection and bioimaging of aluminum ions in living cells (Gui et al., 2015).

Maillard Reaction Products

  • Maillard Reaction Products : Jiang et al. (2009) investigated the reaction products of hydroxycinnamic acids in simulated baking models, contributing to the understanding of the Maillard reaction, a key process in food chemistry (Jiang et al., 2009).

properties

IUPAC Name

2-[2-[(E)-[(2,5-dimethylfuran-3-carbonyl)hydrazinylidene]methyl]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5/c1-10-7-13(11(2)23-10)16(21)18-17-8-12-5-3-4-6-14(12)22-9-15(19)20/h3-8H,9H2,1-2H3,(H,18,21)(H,19,20)/b17-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJSAOYSQYHPYEP-CAOOACKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NN=CC2=CC=CC=C2OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(O1)C)C(=O)N/N=C/C2=CC=CC=C2OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-((2,5-Dimethyl-furan-3-carbonyl)-hydrazonomethyl)-phenoxy)-acetic acid

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